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Compound of Interest

Compound Name:
4-(5-Bromopentyl)morpholine

Hydrobromide

Cat. No.: B11926481 Get Quote

Abstract
This application note details a robust, scalable protocol for the synthesis of 4-(5-
Bromopentyl)morpholine Hydrobromide, a critical linker intermediate used in medicinal

chemistry (e.g., PROTACs, GPCR ligands). The procedure addresses the primary synthetic

challenge: suppressing the formation of the symmetrical byproduct, 1,5-dimorpholinopentane.

By utilizing a specific stoichiometry of 1,5-dibromopentane and a controlled salt formation step,

this method ensures high purity (>98%) and reproducibility.

Introduction & Retrosynthetic Analysis
4-(5-Bromopentyl)morpholine is a bifunctional building block containing a tertiary amine and a

primary alkyl bromide. Its utility lies in its ability to serve as a "linker" scaffold; the bromine atom

acts as an electrophile for further functionalization, while the morpholine ring modulates

solubility and pharmacokinetic properties.

Synthetic Challenge: The reaction of morpholine with 1,5-dibromopentane follows an SN2

mechanism. The primary side reaction is the "double alkylation" where the desired product

reacts with a second equivalent of morpholine to form the bis-morpholine dimer.

Strategic Solution:
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High Dilution & Excess Electrophile: Use a large molar excess (3.0–4.0 equiv) of 1,5-

dibromopentane to statistically favor mono-alkylation.

Two-Stage Purification: Isolate the free base oil first to remove the excess dibromide, then

precipitate the hydrobromide salt to purge minor impurities.

Retrosynthetic Scheme
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Figure 1: Retrosynthetic disconnection showing the salt formation and alkylation steps.

Materials and Reagents
Reagent

CAS No.[1][2]
[3][4]

MW ( g/mol ) Role Purity Grade

Morpholine 110-91-8 87.12 Nucleophile
≥99%

(Anhydrous)

1,5-

Dibromopentane
111-24-0 229.94 Electrophile 97%

Potassium

Carbonate
584-08-7 138.21 Base

Anhydrous,

Granular

Acetonitrile

(MeCN)
75-05-8 41.05 Solvent HPLC Grade

HBr (33% in

AcOH)
- 80.91 Acid Source Reagent Grade

Diethyl Ether 60-29-7 74.12 Anti-solvent Anhydrous
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Phase 1: Mono-Alkylation Reaction
Objective: Synthesize the free base 4-(5-bromopentyl)morpholine while minimizing dimer

formation.

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux

condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (N2).

Charge Reagents:

Add 1,5-Dibromopentane (69.0 g, 300 mmol, 3.0 equiv) and Acetonitrile (200 mL) to the

flask.

Add Potassium Carbonate (27.6 g, 200 mmol, 2.0 equiv).

Note: Using excess dibromide is critical to prevent dimerization.

Addition:

Dissolve Morpholine (8.71 g, 100 mmol, 1.0 equiv) in Acetonitrile (20 mL).

Heat the reaction mixture to a gentle reflux (80–82 °C).

Add the morpholine solution dropwise over 60 minutes.

Reaction: Stir at reflux for 4–6 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM).

The morpholine spot (Rf ~0.1) should disappear, and a new product spot (Rf ~0.5) should

appear.

Workup:

Cool the mixture to room temperature.

Filter off the inorganic salts (KBr, excess K2CO3) through a Celite pad. Wash the pad with

MeCN (2 x 30 mL).

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a yellow oil containing

the product and excess 1,5-dibromopentane.
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Phase 2: Purification of Free Base
Objective: Remove the excess 1,5-dibromopentane.

Distillation Strategy:

The boiling point of 1,5-dibromopentane is ~224 °C (atm) or ~100 °C at 10 mmHg. The

product boils significantly higher.

High Vacuum Distillation: Connect the residue to a high-vacuum pump (<1 mmHg). Heat

the oil bath to 80–100 °C to distill off the unreacted 1,5-dibromopentane.

Alternative (Chromatography): If vacuum distillation is unavailable, purify via silica gel

column chromatography (Gradient: 0-5% MeOH in DCM). The non-polar dibromide elutes

first.

Isolation: The residue remaining in the flask (or the polar fraction from the column) is the

crude 4-(5-bromopentyl)morpholine free base (Pale yellow oil).

Phase 3: Hydrobromide Salt Formation
Objective: Convert the free base to the stable, crystalline hydrobromide salt.

Dissolution: Dissolve the purified free base oil (approx. 20 g) in Ethyl Acetate (EtOAc) (100

mL). Cool to 0–5 °C in an ice bath.

Acidification:

Add HBr (33% in Acetic Acid) dropwise with vigorous stirring.

Monitor pH; stop addition when pH reaches ~3. A white precipitate should form

immediately.

Caution: This reaction is exothermic.

Crystallization: Stir the suspension at 0 °C for 1 hour.

Filtration: Filter the white solid under vacuum.
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Washing: Wash the filter cake with cold EtOAc (2 x 20 mL) followed by Anhydrous Diethyl

Ether (2 x 30 mL) to remove traces of acetic acid.

Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Yield Expectations:

Theoretical Yield: ~31.7 g (based on 100 mmol morpholine).

Typical Isolated Yield: 65–75% (20–24 g).

Appearance: White to off-white crystalline solid.

Process Visualization
Start: Reagent Charging

(MeCN, K2CO3, Excess Dibromide)

Reflux (82°C)
Dropwise Morpholine Addition

Filtration
(Remove KBr/K2CO3)

Vacuum Distillation
(Remove Excess Dibromide)

Salt Formation
(Add HBr/AcOH in EtOAc)

Final Product:
4-(5-Bromopentyl)morpholine HBr
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Figure 2: Step-by-step process flow for the synthesis and purification.

Characterization & Quality Control
Verify the identity and purity of the product using the following parameters.

Technique Expected Result Interpretation

Appearance White crystalline powder

Indicates successful salt

formation and removal of

colored impurities.

1H NMR (DMSO-d6)

δ 9.8 (br s, 1H, NH+), 3.9 (m,

4H), 3.5 (t, 2H), 3.0-3.4 (m,

6H), 1.8 (m, 2H), 1.4-1.6 (m,

4H)

Confirms structure. Diagnostic

peaks: Morpholine ring protons

shift downfield due to

protonation; triplet at ~3.5 ppm

confirms -CH2Br.

Melting Point
~115–120 °C (Analogous

range)

Sharp melting point indicates

high purity. Broad range

suggests residual solvent or

free base.

Elemental Analysis
Matches Formula

C9H19Br2NO

Confirms the Hydrobromide

salt stoichiometry (Base +

HBr).

Troubleshooting Guide:

Low Yield: Check moisture content in MeCN. Water consumes the alkyl bromide via

hydrolysis.

Oily Product (Not precipitating): The free base may not be fully protonated, or too much

AcOH is present. Add excess Diethyl Ether to induce precipitation.

Dimer Impurity: If NMR shows extra morpholine signals, the excess of 1,5-dibromopentane

was insufficient or addition was too fast.
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Safety & Hazards (E-E-A-T)
1,5-Dibromopentane: Severe skin and eye irritant. Potential vesicant. Handle in a fume hood

with double nitrile gloves.

Morpholine: Flammable liquid, corrosive, causes severe skin burns.

HBr/AcOH: Highly corrosive and fuming. causes severe respiratory irritation. Use only in a

well-ventilated hood.

Waste Disposal: All halogenated waste must be segregated. Aqueous layers from washing

may contain morpholine traces and should be treated as basic organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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